molecular formula C20H32N2O2 B11348430 N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide

Cat. No.: B11348430
M. Wt: 332.5 g/mol
InChI Key: AJQCHDLBIGNLPM-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a cyclohexyl ring substituted with a dimethylamino group and a benzamide moiety linked through a methyl bridge. The presence of the 2-methylpropoxy group further adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a dimethylamino group. This is followed by the introduction of the benzamide moiety and the 2-methylpropoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(2-methylpropoxy)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its application, such as therapeutic use or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C20H32N2O2/c1-16(2)14-24-18-10-8-17(9-11-18)19(23)21-15-20(22(3)4)12-6-5-7-13-20/h8-11,16H,5-7,12-15H2,1-4H3,(H,21,23)

InChI Key

AJQCHDLBIGNLPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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